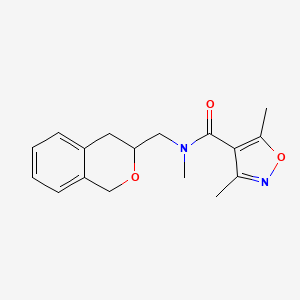

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide

Description

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide is a synthetic compound featuring a substituted isoxazole core linked to an isochroman moiety via a carboxamide bridge. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-16(12(2)22-18-11)17(20)19(3)9-15-8-13-6-4-5-7-14(13)10-21-15/h4-7,15H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHWTHIILZTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide typically involves the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: This step involves the preparation of the isochroman-3-ylmethyl intermediate through a series of reactions, such as cyclization and alkylation.

Synthesis of Trimethylisoxazole: The trimethylisoxazole moiety is synthesized separately, often through cyclization reactions involving appropriate precursors.

Coupling Reaction: The final step involves coupling the isochroman-3-ylmethyl intermediate with the trimethylisoxazole moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from

The Supporting Information in describes three isoxazole carboxamides (SI71, SI72, SI73) with distinct substituents, providing a basis for comparison:

| Compound | Substituents (R-group) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| SI71 | 4-[(Dimethylamino)methyl]phenyl | 128.3–130.0 | Polar dimethylamino group enhances solubility |

| SI72 | 4-Isopropyl-3-methylphenyl | 165.1–166.6 | Branched alkyl groups increase hydrophobicity |

| SI73 | 4-(Diethylamino)phenyl | Not reported | Electron-rich diethylamino group |

| Target Compound | Isochroman-3-ylmethyl | Not reported | Rigid bicyclic structure (isochroman) |

Key Observations :

- Polarity and Solubility: SI71’s dimethylamino group likely improves aqueous solubility compared to the target compound’s isochroman group, which may confer greater membrane permeability due to its lipophilic nature.

- Thermal Stability : The higher melting point of SI72 (165–166°C) suggests stronger intermolecular forces (e.g., van der Waals interactions) from its bulky isopropyl group, whereas the target compound’s melting point remains uncharacterized.

- Synthetic Methods: All SI compounds were synthesized using HBTU-mediated coupling of isoxazole carboxylic acids with anilines in DMF . This contrasts with , where aryl isocyanates were used to form carboxamides with yields up to 97% .

Functional Group Comparisons

- Isochroman vs. This could influence binding to biological targets, such as enzymes or receptors.

- N-Substituent Diversity : The target compound’s N-(isochroman-3-ylmethyl) group differs from the N-aryl groups in SI71–SI73, which may alter metabolic stability or toxicity profiles.

Contrast with Pesticide Carboxamides ()

lists agrochemical carboxamides like propanil (N-(3,4-dichlorophenyl)propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide). These compounds prioritize halogenated or highly branched substituents for pesticidal activity . The target compound’s isochroman group is structurally distinct, suggesting divergent applications (e.g., pharmaceuticals vs. pesticides).

Biological Activity

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide (CAS No. 2034439-72-8) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 300.35 g/mol. The compound features an isochroman ring and a trimethylisoxazole moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways leading to several pharmacological effects:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It shows potential in reducing inflammation, which may be beneficial in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduces cytokine levels in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

- Anti-inflammatory Research : In vitro experiments revealed that the compound significantly decreased the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory conditions.

- Cancer Cell Line Analysis : In studies involving human cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in reduced cell viability and increased markers of apoptosis, highlighting its potential as an anticancer therapeutic.

Synthetic Routes

The synthesis of this compound involves several steps:

- Formation of Isochroman Intermediate : The initial step involves creating the isochroman-3-ylmethyl intermediate through cyclization reactions.

- Synthesis of Trimethylisoxazole : The isoxazole moiety is synthesized separately using appropriate precursors.

- Coupling Reaction : The final product is obtained by coupling the two intermediates under controlled conditions using coupling reagents.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of isochroman-3-ylmethylamine with pre-functionalized isoxazole-carboxamide intermediates. Key reagents like HBTU (for amide bond formation) and solvents such as DMF or acetonitrile are critical for yield optimization. For example, coupling reactions under reflux (1–3 min in acetonitrile) followed by purification via silica gel chromatography (n-hexane/ethyl acetate gradients) can achieve >60% yields . Optimization may involve adjusting stoichiometric ratios (e.g., 1.2 equivalents of amine) and reaction temperatures to minimize side products.

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming regiochemistry and substituent positions. For instance, the isochroman methylene protons appear as distinct multiplets at δ 3.5–4.5 ppm, while the isoxazole methyl groups resonate as singlets near δ 2.1–2.3 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 345.1804 vs. observed 345.1801) . Polarimetry or X-ray crystallography may further resolve stereochemical ambiguities in the isochroman moiety .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Common assays include:

- Enzyme inhibition studies : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity for kinase targets).

- Cytotoxicity profiling : Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HepG2 or MCF-7) at concentrations ranging from 1 nM–100 µM .

- Solubility and stability tests : High-performance liquid chromatography (HPLC) to assess compound integrity in physiological buffers (pH 7.4, 37°C) over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer : SAR analysis involves systematic modifications:

- Isochroman ring substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the 6-position to enhance metabolic stability.

- Isoxazole modifications : Replace the 3,5-dimethyl groups with bulkier substituents (e.g., tert-butyl) to improve target binding affinity. Computational docking (e.g., AutoDock Vina) against homology models of target proteins (e.g., GSK-3β) can predict favorable interactions . Bioisosteric replacements (e.g., oxazole → thiazole) may reduce off-target effects .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties. Solutions include:

- Metabolic profiling : LC-MS/MS analysis of plasma and tissue samples to identify rapid clearance or metabolite inactivation .

- Formulation optimization : Use of liposomal encapsulation or PEGylation to enhance bioavailability .

- Dose-response reevaluation : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) in rodent models to align with in vitro IC50 values .

Q. How can computational modeling predict off-target interactions and toxicity risks?

- Methodological Answer :

- Pharmacophore mapping : Tools like Schrödinger’s Phase identify shared features with known toxicophores (e.g., reactive quinones) .

- Off-target screening : Molecular dynamics simulations (GROMACS) against a panel of 300+ human receptors (e.g., hERG, CYP450 isoforms) to assess binding promiscuity .

- ADMET prediction : SwissADME or ProTox-II algorithms evaluate parameters like LogP (optimal range: 2–3.5) and Ames test mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.